2,5-difluoro-N-(4-methylbenzyl)benzamide
Description
2,5-Difluoro-N-(4-methylbenzyl)benzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with fluorine atoms at the 2- and 5-positions and a 4-methylbenzyl group attached to the nitrogen atom. This compound belongs to a broader class of benzamides, which are widely explored in medicinal chemistry due to their versatility in interacting with biological targets such as enzymes and receptors. The fluorine substitutions enhance its lipophilicity, metabolic stability, and binding affinity, while the 4-methylbenzyl group may influence steric interactions and solubility .
Properties
IUPAC Name |
2,5-difluoro-N-[(4-methylphenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13F2NO/c1-10-2-4-11(5-3-10)9-18-15(19)13-8-12(16)6-7-14(13)17/h2-8H,9H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGMIRQDNJYDINY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13F2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
| Compound Name | Substituents on Benzamide Core | Attached Functional Group | Unique Features | Biological Activity Highlights | Reference |
|---|---|---|---|---|---|
| 2,5-Difluoro-N-(4-methylbenzyl)benzamide | 2,5-diF | 4-methylbenzyl | High lipophilicity, metabolic stability | Potential kinase inhibition | |
| N-benzyl-2,3-difluorobenzamide | 2,3-diF | Benzyl | Altered fluorine positioning | Varied receptor selectivity | |
| N-benzyl-3,4-difluorobenzamide | 3,4-diF | Benzyl | Electron-withdrawing effects | Enhanced enzyme inhibition | |
| 3,5-Difluoro-N-(5-methylthiazol-2-yl)benzamide | 3,5-diF | 5-methylthiazole | Thiazole ring for target interaction | Antibacterial, anti-cancer activity | |
| 2-Chloro-4,5-difluoro-N-(3-fluorophenyl)benzamide | 2-Cl, 4,5-diF | 3-fluorophenyl | Mixed halogen effects | Broad-spectrum bioactivity |
Key Insights :
- Fluorine Position Matters : The 2,5-difluoro substitution in the target compound distinguishes it from 2,3- and 3,4-difluoro isomers, which exhibit different electronic and steric profiles. For instance, 2,5-difluoro derivatives often show improved metabolic stability compared to other positional isomers due to reduced susceptibility to oxidative degradation .
- Heterocyclic Additions : Compounds like 3,5-difluoro-N-(5-methylthiazol-2-yl)benzamide incorporate thiazole rings, enabling interactions with bacterial cell wall synthesis enzymes or cancer-related kinases. This contrasts with the target compound’s simpler benzyl group, which may prioritize solubility over target specificity .
Functional Group Variations
Table 2: Impact of Functional Groups on Properties
Key Insights :
- Benzyl vs. Bulky Groups: The 4-methylbenzyl group in the target compound balances lipophilicity and solubility, whereas larger groups (e.g., cyano-methoxyphenyl in ) increase molecular weight and may limit bioavailability.
- Sulfonamide vs. Benzamide : Sulfonamide-containing analogs (e.g., ) exhibit stronger hydrogen-bonding capabilities, making them suitable for targeting enzymes like carbonic anhydrase, unlike benzamides, which are more common in kinase inhibition.
- Pharmaceutical Complexity : Povorcitinib exemplifies advanced fluorinated benzamides with multi-functional groups (bipyrazole, trifluoromethyl), enabling high selectivity for therapeutic targets like JAK kinases .
Key Insights :
- Kinase Inhibition : The target compound’s mechanism aligns with kinase inhibitors like SB 431542 but lacks the imidazole group, which may reduce off-target effects .
- Antibacterial Applications : The thiazole ring in 3,5-difluoro-N-(5-methylthiazol-2-yl)benzamide enhances bacterial target engagement, a feature absent in the 4-methylbenzyl derivative .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
